N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyrazole ring linked to a thiophene moiety via an ethyl bridge, further connected to a 2-oxoimidazolidine carboxamide group. The pyrazole and thiophene groups contribute to π-π stacking and hydrophobic interactions, while the 2-oxoimidazolidine carboxamide may enhance solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c19-12-14-4-6-17(12)13(20)15-8-11(10-2-7-21-9-10)18-5-1-3-16-18/h1-3,5,7,9,11H,4,6,8H2,(H,14,19)(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPUSXCBMMAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of an appropriate diamine with a carbonyl compound, followed by cyclization.
Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the imidazolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The closest structural analogue identified in the evidence is Compound 189 (synthesized in Example 10 of ):
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide .
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Bioactivity :
- The target compound ’s thiophene and 2-oxoimidazolidine groups may favor interactions with sulfur-binding enzymes (e.g., cytochrome P450) or urea transporters. In contrast, Compound 189 ’s difluoromethyl and methylsulfonyl groups enhance metabolic stability and solubility, while the indazole-pyridine core suggests kinase selectivity .
- Fluorine atoms in Compound 189 improve lipophilicity and membrane permeability, whereas the thiophene in the target compound could increase π-stacking in hydrophobic pockets.
Synthetic Complexity: Compound 189 requires multi-step functionalization (e.g., Sonogashira coupling for the hydroxy-methylbutynyl group), whereas the target compound’s synthesis likely involves simpler amide coupling or cyclization reactions.
If crystallized, the target compound’s thiophene and pyrazole rings would likely require SHELXL for precise refinement of anisotropic displacement parameters .
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a thiophene ring, and an imidazolidine moiety. The presence of these heterocycles is known to influence its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Biological Activities
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of pyrazole and thiophene have been studied for their cytotoxic effects against various cancer cell lines. A study on related compounds showed significant inhibition of cell proliferation in human cancer cells, particularly in HeLa cells, with IC50 values indicating potent activity .
2. Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and inflammation. The presence of the pyrazole and thiophene rings allows for interactions with active sites of enzymes, potentially leading to therapeutic effects.
3. Antimicrobial Activity
Similar compounds have also been evaluated for antimicrobial properties. Their ability to inhibit microbial growth makes them candidates for developing new antibiotics or antifungal agents.
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Interaction : It could inhibit key enzymes that play roles in tumor growth or microbial metabolism.
- Cell Cycle Regulation : Similar compounds have been shown to induce apoptosis and block cell cycle progression, particularly at the sub-G1 phase.
Case Studies
Several studies have highlighted the biological activity of related compounds:
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| 5d | Anticancer | HeLa | 0.37 |
| 5g | Anticancer | HeLa | 0.73 |
| 5k | Anticancer | HeLa | 0.95 |
| Sorafenib | Reference | HeLa | 7.91 |
These findings suggest that modifications to the core structure can enhance potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
